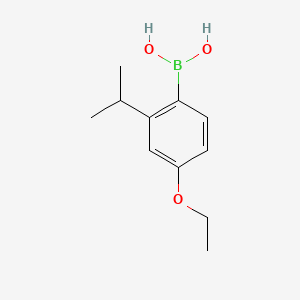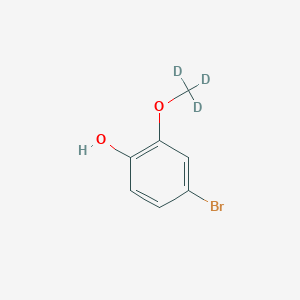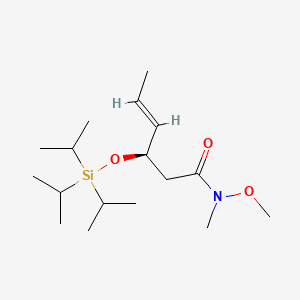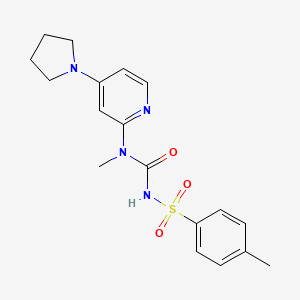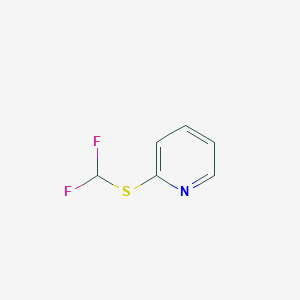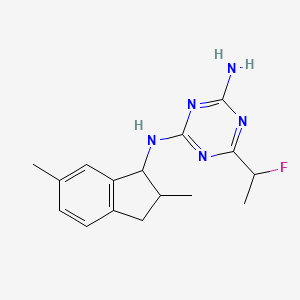
N-(2,6-dimethylindan-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C16H20FN5 and a molecular weight of 301.36 g/mol . This compound is known for its role as a cellulose biosynthesis inhibitor and is a major active component of the herbicide indaziflam .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine involves several steps. The starting materials typically include 2,6-dimethylindan-1-yl and 1-fluoroethylamine, which undergo a series of reactions to form the final product. The reaction conditions often involve the use of solvents such as chloroform, DMSO, or methanol, and may require specific temperature and pH conditions to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a model compound in studying cellulose biosynthesis inhibition and other chemical processes.
Biology: The compound’s role as a cellulose synthesis inhibitor makes it valuable in biological research, particularly in plant biology and agriculture.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular pathways and potential use in drug development.
Industry: As a key component of the herbicide indaziflam, it is widely used in agriculture to control weed growth and improve crop yields
Mécanisme D'action
The mechanism of action of N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine involves the inhibition of cellulose biosynthesis. This compound targets specific enzymes involved in the synthesis of cellulose, disrupting the formation of the cellulose structure in plant cells. This leads to the inhibition of plant growth and ultimately results in the death of the plant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indaziflam: A herbicide that contains N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine as a major active component.
Other Triazine Derivatives: Compounds such as atrazine and simazine, which are also used as herbicides but have different chemical structures and mechanisms of action.
Uniqueness
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific configuration and its role as a cellulose biosynthesis inhibitor. Unlike other triazine derivatives, this compound has a distinct molecular structure that allows it to effectively inhibit cellulose synthesis, making it a valuable tool in both scientific research and agricultural applications .
Propriétés
Formule moléculaire |
C16H20FN5 |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
2-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22) |
Clé InChI |
YFONKFDEZLYQDH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


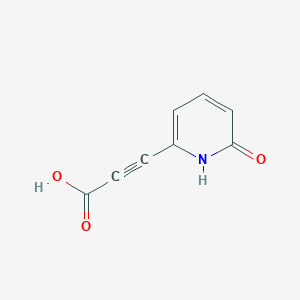
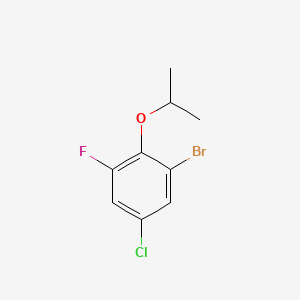
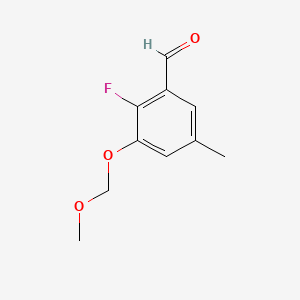

![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)


![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
